N-(4-methylbenzyl)-N'-(3-methylphenyl)urea
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Overview
Description
N-(4-methylbenzyl)-N’-(3-methylphenyl)urea is an organic compound belonging to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups This particular compound features a 4-methylbenzyl group and a 3-methylphenyl group attached to the nitrogen atoms of the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylbenzyl)-N’-(3-methylphenyl)urea typically involves the reaction of 4-methylbenzylamine with 3-methylphenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of N-(4-methylbenzyl)-N’-(3-methylphenyl)urea might involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts to enhance reaction rates and yields could also be employed. Purification processes would be scaled up accordingly, using industrial chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylbenzyl)-N’-(3-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: Oxidized urea derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism by which N-(4-methylbenzyl)-N’-(3-methylphenyl)urea exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby inhibiting their activity. The pathways involved would depend on the biological system being studied and the specific interactions of the compound with its targets.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylbenzyl)-N’-(4-methylphenyl)urea
- N-(3-methylbenzyl)-N’-(3-methylphenyl)urea
- N-(4-chlorobenzyl)-N’-(3-methylphenyl)urea
Uniqueness
N-(4-methylbenzyl)-N’-(3-methylphenyl)urea is unique due to the specific positioning of the methyl groups on the benzyl and phenyl rings. This structural arrangement can influence its chemical reactivity, physical properties, and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
1-(3-methylphenyl)-3-[(4-methylphenyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-12-6-8-14(9-7-12)11-17-16(19)18-15-5-3-4-13(2)10-15/h3-10H,11H2,1-2H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIGJHBZSHDYWCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)NC2=CC=CC(=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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